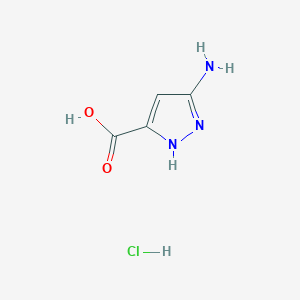

5-氨基-1H-吡唑-3-羧酸盐酸盐

描述

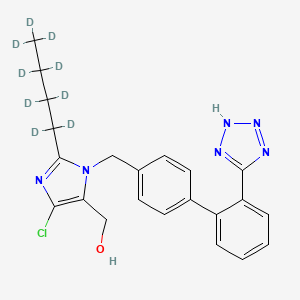

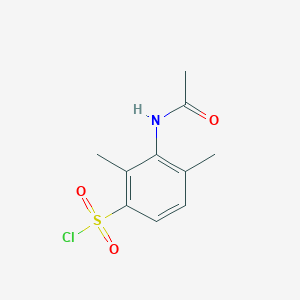

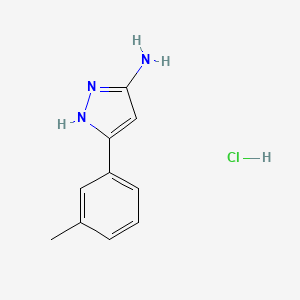

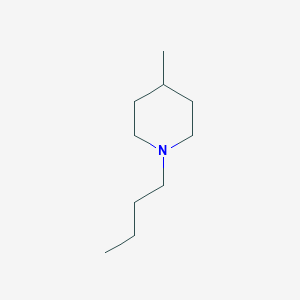

5-Amino-1H-pyrazole-3-carboxylic acid is a compound with the molecular formula C4H5N3O2 . It is a pyrazole derivative, which is a class of compounds that contain a five-membered aromatic ring with two nitrogen atoms adjacent to three carbon atoms .

Synthesis Analysis

Pyrazoles, including 5-amino-1H-pyrazole-3-carboxylic acid, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of model compounds containing 3-amino-1H-pyrazole-5-carboxylic acid residue with N-terminal amide/urethane and C-terminal amide/hydrazide/ester groups were investigated .

Molecular Structure Analysis

The molecular structure of 5-amino-1H-pyrazole-3-carboxylic acid was analyzed using NMR, Fourier transform infrared, and single-crystal X-ray diffraction methods, additionally supported by theoretical calculations . The InChI code for this compound is 1S/C4H5N3O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,8,9)(H3,5,6,7) .

Chemical Reactions Analysis

5-Aminopyrazoles are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 with the following reactivity order: 5-NH2 > 1-NH > 4-CH. These positions have been used to construct various fused heterocyclic rings where 5-aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles .

Physical And Chemical Properties Analysis

The molecular weight of 5-amino-1H-pyrazole-3-carboxylic acid is 127.10 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 92 Ų .

科学研究应用

新型配体的合成

5-氨基-1H-吡唑-3-羧酸盐酸盐用作合成包含三唑部分的新型配体的先驱。这些通过铜催化的[3+2]环加成反应获得的配体,因其在药物化学和金属络合物催化中的潜在应用而被探索。这些配体的开发涉及将吡唑羧酸片段与各种骨架结构连接以创建多螯合配体,这可能对药物设计和催化过程产生重大影响(Dalinger et al., 2020)。

对碳酸酐酶同工酶的抑制作用

对吡唑羧酸衍生物(包括源自5-氨基-1H-吡唑-3-羧酸盐酸盐的衍生物)的研究显示出抑制碳酸酐酶同工酶的潜力。这些化合物已被合成并评估了它们对碳酸酐酶同工酶(hCA-I和hCA-II)的水化酶和酯酶活性的抑制作用。这项研究可能有助于开发针对青光眼等疾病的新型治疗剂,因为这些化合物已显示出对碳酸酐酶同工酶的有效抑制作用,可能为治疗策略提供一条新途径(Kasımoğulları et al., 2010)。

缓蚀

5-氨基-1H-吡唑-3-羧酸盐酸盐衍生物已被评估其作为缓蚀剂的功效。具体而言,已经研究了它们在酸性环境中抑制钢腐蚀的能力。这些化合物吸附在金属表面上,形成保护层,显着降低腐蚀速率。该应用对于延长工业系统中金属部件的使用寿命至关重要,从而降低维护成本并防止系统故障(Herrag et al., 2007)。

抗菌活性

5-氨基-1H-吡唑-3-羧酸盐酸盐的衍生物已被合成并评估其抗菌性能。已经发现这些化合物对各种微生物的生长表现出抑制作用,包括革兰氏阳性菌和革兰氏阴性菌。这些发现突出了这些衍生物在促进新型抗菌剂开发方面的潜力,这在抗生素耐药性不断上升的背景下尤为重要(Akbas et al., 2005)。

作用机制

Target of Action

Similar compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to be potent and selective inhibitors of d-amino acid oxidase (dao), a key enzyme involved in the metabolism of d-amino acids .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This could potentially impact the biological activities of targets bearing a pyrazole moiety, as a change in structure translates into changes in properties .

Biochemical Pathways

It’s worth noting that pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Result of Action

The inhibition of dao by similar compounds can protect cells from oxidative stress induced by d-serine .

Action Environment

The action of 3-Amino-1H-pyrazole-5-carboxylic acid hydrochloride can be influenced by environmental factors. For instance, the associations between pyrazole molecules depend strongly on the type of solvent, as more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .

安全和危害

While the specific safety and hazards information for 5-amino-1H-pyrazole-3-carboxylic acid hydrochloride is not available, a related compound, 3-amino-1-methyl-1H-pyrazole, has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

未来方向

Pyrazoles, including 5-amino-1H-pyrazole-3-carboxylic acid, are considered important building blocks in different areas of organic and medicinal chemistry. They are often used in the synthesis of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, future research may focus on exploring new synthetic methods and potential applications of these compounds.

属性

IUPAC Name |

3-amino-1H-pyrazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.ClH/c5-3-1-2(4(8)9)6-7-3;/h1H,(H,8,9)(H3,5,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTUQBROQVCLGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1H-pyrazole-5-carboxylic acid hydrochloride | |

CAS RN |

1032334-56-7 | |

| Record name | 3-amino-1H-pyrazole-5-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,1-trifluoro-3-{4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidino}-2-propanol](/img/structure/B3075477.png)

![1'-(1H-indazole-7-carbonyl)-6,7-dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3075494.png)

![methyl 2-{[(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetyl]amino}benzoate](/img/structure/B3075497.png)

![2,6-Bis[(E)-4-(diphenylamino)styryl]naphthalene](/img/structure/B3075560.png)